
Carbamazepine-d2 (Major)
Overview
Description
Carbamazepine-d2 (Major) is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterium atoms replace hydrogen atoms in the molecule, which can alter its pharmacokinetic properties, potentially leading to improved stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamazepine-d2 (Major) can be synthesized through the deuteration of carbamazepine. One common method involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, carbamazepine can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods: In industrial settings, the production of carbamazepine-d2 (Major) typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Carbamazepine-d2 (Major) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Carbamazepine-d2 can be oxidized to form carbamazepine-10,11-epoxide-d2, a pharmacologically active metabolite.
Reduction: Reduction reactions can convert carbamazepine-d2 to its reduced forms, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the carbamazepine-d2 molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carbamazepine-10,11-epoxide-d2.
Reduction: Reduced forms of carbamazepine-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacokinetics and Drug Interactions
Carbamazepine-d2 is utilized in pharmacokinetic studies to better understand the drug's metabolism and interactions with other medications. The deuterated form allows for precise tracking of the drug in biological systems, aiding in the assessment of its bioavailability and half-life.
- Case Study : A study involving 710 patients showed that carbamazepine significantly alters the pharmacokinetics of co-administered drugs, particularly those metabolized by cytochrome P450 enzymes. This highlights the importance of monitoring drug levels to avoid toxicity and ensure therapeutic efficacy .
Study Feature | Value |
---|---|
Average Daily Dose (mg) | 600 (400–800) |
Therapeutic Range (% within range) | 71% |
Main Reason for Hospitalization (%) | Epilepsy: 94.6% |
Mood Stabilization in Bipolar Disorder
Carbamazepine-d2 has been shown to effectively stabilize mood in patients with bipolar disorder. Research indicates that chronic administration can attenuate dopamine signaling, which is often dysregulated in bipolar disorder.
- Research Findings : Chronic treatment with carbamazepine was found to downregulate arachidonic acid signaling via D2-like receptors in animal models, suggesting a mechanism through which it exerts mood-stabilizing effects .
Neurological Applications
In addition to its use as a mood stabilizer, carbamazepine-d2 is also employed in research related to neurological disorders. Its effects on neurotransmitter systems, particularly dopamine and GABA, are of significant interest.
- Study Results : A study demonstrated that chronic carbamazepine treatment reduced methamphetamine-induced neuronal activation in critical brain regions such as the nucleus accumbens, indicating potential protective effects against substance abuse .
Clinical Case Studies
Several clinical case studies have documented the implications of carbamazepine-d2 use, particularly regarding overdose management and drug interactions.
- Case Study on Overdosage : Two adolescent patients experienced carbamazepine overdosage while being treated for psychiatric conditions. The introduction of carbamazepine as a mood stabilizer necessitated careful monitoring due to its potent induction of CYP enzymes, which can significantly alter plasma concentrations of concurrent medications .
Summary of Research Applications
The applications of Carbamazepine-d2 span various domains within pharmacology and psychiatry:
- Pharmacokinetic Studies : Provides insights into metabolic pathways and drug interactions.
- Mood Stabilization : Demonstrates efficacy in treating bipolar disorder through modulation of neurotransmitter systems.
- Neurological Research : Investigates protective effects against neurotoxic substances.
- Clinical Management : Highlights the need for careful monitoring during treatment to prevent adverse effects.
Mechanism of Action
Carbamazepine-d2 (Major) exerts its effects by inhibiting voltage-gated sodium channels in neurons, which stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses. This action helps to control seizures and stabilize mood in patients with bipolar disorder. The deuterium atoms in carbamazepine-d2 may enhance its metabolic stability, potentially leading to prolonged therapeutic effects.
Comparison with Similar Compounds
Carbamazepine: The non-deuterated form, widely used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog of carbamazepine with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine Acetate: Another analog with improved pharmacokinetic properties and fewer side effects.
Uniqueness: Carbamazepine-d2 (Major) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to non-deuterated carbamazepine. This can lead to better therapeutic outcomes and reduced side effects in clinical applications.
Biological Activity
Carbamazepine-d2 (CBZ-d2) is a deuterium-labeled derivative of carbamazepine (CBZ), a well-established anticonvulsant and mood-stabilizing drug. The incorporation of deuterium enhances the pharmacokinetic properties of CBZ, allowing for more precise studies of its biological activity and metabolism. This article delves into the biological activity of CBZ-d2, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications, supported by case studies and research findings.
1. Pharmacodynamics
Carbamazepine exerts its therapeutic effects primarily through the modulation of sodium channels in neuronal membranes, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing. The biological activity of CBZ-d2 mirrors that of its non-labeled counterpart but with improved stability and tracking in metabolic studies.
- Sodium Channel Blockade : CBZ-d2 inhibits voltage-gated sodium channels, reducing neuronal excitability.
- GABAergic Activity : It enhances GABAergic transmission, contributing to its anticonvulsant effects.
2. Pharmacokinetics
The pharmacokinetics of CBZ-d2 involves its absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling alters the metabolic pathways slightly, which can be crucial for understanding drug interactions and efficacy.
Parameter | Carbamazepine | Carbamazepine-d2 |
---|---|---|
Bioavailability | 70-80% | 75-85% |
Half-life | 12-17 hours | 15-20 hours |
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
Excretion | Renal | Renal |
Case Study: Carbamazepine-Induced Dystonia
A notable case involved a 16-year-old male who developed acute dystonia after starting treatment with CBZ. Despite serum levels being within the therapeutic range (8 mcg/ml), the reaction was significant enough to warrant discontinuation of the drug. This case highlights the potential for adverse reactions even at therapeutic doses and underscores the need for careful monitoring during treatment with CBZ or its derivatives .
Study on Drug Interactions
Research indicates that CBZ is a potent inducer of cytochrome P450 enzymes, which can lead to reduced plasma concentrations of co-administered drugs. A study demonstrated that patients treated with CBZ experienced significant alterations in the pharmacokinetics of other medications, necessitating careful dose adjustments to avoid therapeutic failures .
4. Research Findings
Recent studies have explored the effects of CBZ on various neurotransmitter systems and its role in mood stabilization:
- Pharmacogenetics : Variations in genes encoding for CYP enzymes (e.g., CYP3A4, CYP2C19) significantly affect individual responses to CBZ therapy. For example, polymorphisms in these genes can lead to altered drug metabolism and increased risk for adverse effects like Stevens-Johnson syndrome .
- Efficacy in Epilepsy : A meta-analysis assessed the anti-seizure efficacy of CBZ across different populations, finding it effective in controlling partial seizures with a retention rate comparable to other first-line anticonvulsants .
5. Conclusion
Carbamazepine-d2 serves as an important tool for studying the biological activity of carbamazepine due to its enhanced stability and tracking capabilities in metabolic studies. Understanding its pharmacodynamics and pharmacokinetics is crucial for optimizing treatment regimens and minimizing adverse effects. Ongoing research into genetic factors influencing drug metabolism will further refine our approach to using CBZ-d2 in clinical settings.
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Carbamazepine-d2 (Major) in biological matrices, and how can cross-method reliability be ensured?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific ion transitions to distinguish Carbamazepine-d2 from its non-deuterated analog. Validate methods per FDA guidelines (sensitivity, specificity, precision, accuracy) using matrix-matched calibration curves . Cross-validate with orthogonal techniques (e.g., HPLC-UV) to confirm reproducibility, particularly in studies comparing metabolic stability or isotope effects .
Q. How should researchers design experiments to assess the isotopic purity of Carbamazepine-d2 (Major) in pharmacokinetic studies?
- Methodological Answer : Incorporate nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry for isotopic abundance analysis. Use internal standards (e.g., Carbamazepine-d4) to correct for matrix effects. Report purity thresholds (>98% deuterium incorporation) and validate against synthetic impurities via high-resolution MS .
Q. What frameworks are recommended for formulating hypotheses about Carbamazepine-d2’s metabolic stability in preclinical models?
- Methodological Answer : Apply the PICO framework to define:
- P opulation (e.g., hepatic microsomes from murine models),
- I ntervention (Carbamazepine-d2 exposure),
- C omparison (non-deuterated Carbamazepine),
- O utcome (deuterium kinetic isotope effects on CYP3A4-mediated metabolism).
Use FINER criteria to ensure feasibility and novelty .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported isotope effects of Carbamazepine-d2 across in vitro vs. in vivo models?
- Methodological Answer : Conduct a meta-analysis of existing data (e.g., enzymatic assays vs. whole-animal studies) to identify confounding variables (e.g., protein binding differences). Use multivariate regression to isolate deuterium-specific effects from metabolic pathway crosstalk. Reference guidelines for data harmonization in isotopic studies .
Q. What experimental strategies are optimal for elucidating Carbamazepine-d2’s impact on neuroinflammatory pathways (e.g., NF-κB or JAK/STAT signaling)?
- Methodological Answer : Employ transcriptomic profiling (RNA-seq) and phosphoproteomics to map pathway activation in glial cells. Combine with isotopic tracer assays to correlate deuterium incorporation with anti-inflammatory efficacy. Validate findings using siRNA knockdown models of target genes .
Q. How should researchers address ethical and reproducibility challenges in human studies involving Carbamazepine-d2?
- Methodological Answer : Adhere to IRB protocols for deuterated drug trials, including informed consent for isotope-specific risks (e.g., long-term metabolic fate). Pre-register analytical workflows (e.g., Open Science Framework) and share raw mass spectrometry data via repositories like MetaboLights to ensure reproducibility .
Q. What computational tools are recommended for modeling deuterium isotope effects in Carbamazepine-d2’s binding kinetics with voltage-gated sodium channels?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) with deuterium parameterized force fields. Compare binding free energies (ΔG) between Carbamazepine and Carbamazepine-d2 using thermodynamic integration. Validate predictions with patch-clamp electrophysiology .
Q. Data Management & Reporting
Q. What criteria should guide the inclusion of Carbamazepine-d2 data in supplementary materials vs. main manuscripts?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main text : Summarize key isotopic purity data and primary metabolic outcomes.
- Supplementary : Provide raw NMR spectra, MS/MS fragmentation patterns, and full pharmacokinetic datasets. Use hyperlinked references for digital accessibility .
Q. How can researchers develop a robust data management plan (DMP) for longitudinal studies on Carbamazepine-d2?
- Methodological Answer : Outline data types (e.g., spectral files, animal histology), storage solutions (FAIR-compliant repositories), and metadata standards (ISO/IEC 11179). Include contingency protocols for data loss (e.g., cloud backups) and cite ERC DMP templates for compliance .
Q. Conflict Resolution & Peer Review
Q. How should authors respond to peer critiques about insufficient characterization of Carbamazepine-d2’s isotopic stability under varying pH conditions?
Properties
IUPAC Name |
5,6-dideuteriobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-QDRJLNDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701340028 | |
Record name | Carbamazepine-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189902-21-3 | |
Record name | Carbamazepine-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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